molecular formula C11H12O4 B569590 3-[(E)-but-2-enyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione CAS No. 116138-71-7

3-[(E)-but-2-enyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione

Cat. No.: B569590
CAS No.: 116138-71-7
M. Wt: 208.213
InChI Key: BSDKJOFXZBNNIA-ONEGZZNKSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance, odor, and other physical characteristics .


Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the products formed, and the conditions required for the reaction .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems and the biochemical reactions it undergoes .

Safety and Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage .

Properties

IUPAC Name

3-[(E)-but-2-enyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-3-4-5-7-10(13)8(12)6-9(15-2)11(7)14/h3-4,6,13H,5H2,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDKJOFXZBNNIA-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC1=C(C(=O)C=C(C1=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CC1=C(C(=O)C=C(C1=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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